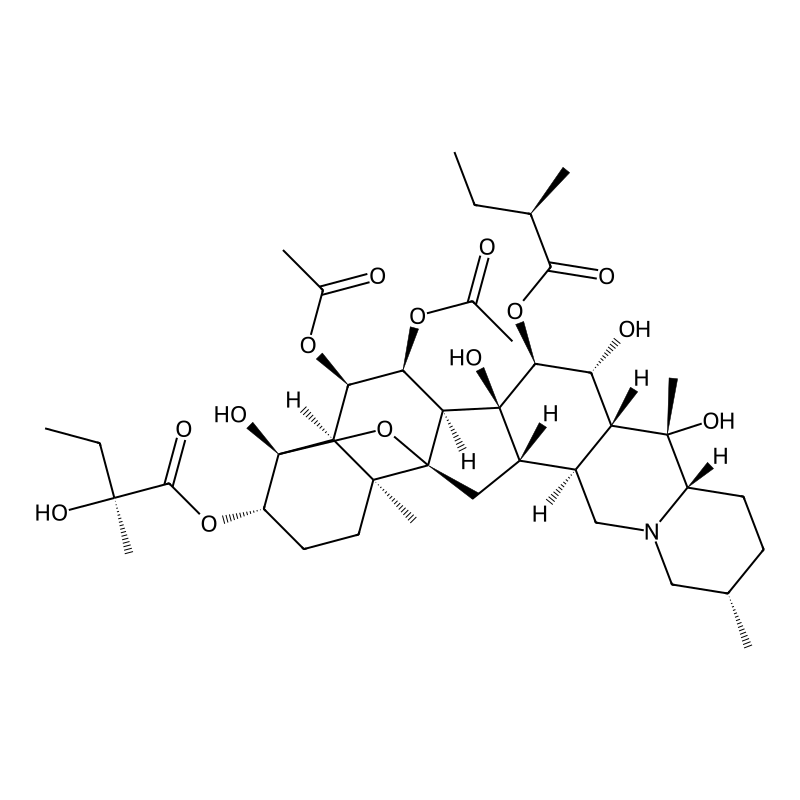

protoveratrine A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Classification:

Protoveratrine A is a naturally occurring alkaloid found in several plant species belonging to the genus Veratrum, including Veratrum nigrum, Veratrum album, and Veratrum viride []. These plants have been used historically in traditional medicine for various ailments, and research has explored the specific properties of protoveratrine A.

Potential Mechanisms of Action:

Studies suggest that protoveratrine A exerts its effects through various mechanisms, including:

- Stimulation of the vagus nerve: This nerve plays a role in regulating heart rate and blood pressure. Protoveratrine A is thought to activate the vagus nerve, leading to a decrease in heart rate and blood pressure [].

- Calcium channel modulation: Protoveratrine A may interfere with the movement of calcium ions across cell membranes, affecting various cellular processes, including muscle contraction and nerve impulse transmission [].

- Inhibition of sodium-potassium ATPase: This enzyme is responsible for maintaining the balance of ions across cell membranes. Protoveratrine A may inhibit the activity of sodium-potassium ATPase, potentially impacting various cellular functions [].

Research Applications:

Protoveratrine A has been investigated for its potential applications in various research areas, including:

- Understanding cardiovascular physiology: By studying the effects of protoveratrine A on the heart and blood pressure, researchers can gain insights into the mechanisms regulating these vital functions [].

- Developing new therapeutic agents: The unique mechanisms of action of protoveratrine A have prompted research into its potential use for developing novel drugs for treating cardiovascular diseases, although it is important to note that this research is still ongoing and protoveratrine A is not currently used clinically [].

Protoveratrine A is a naturally occurring alkaloid derived from the plant genus Veratrum, particularly from species such as Veratrum album and Veratrum grandiflorum. It is classified as a steroidal alkaloid and is known for its complex chemical structure, which includes multiple hydroxyl groups and acetoxy moieties. The compound has garnered attention due to its significant pharmacological properties, particularly in the context of cardiovascular health. Protoveratrine A exhibits potent hypotensive effects, making it a subject of interest in hypertension research and treatment.

Protoveratrine A exerts its effects through multiple mechanisms. It can directly stimulate the heart muscle (positive inotropic effect) and constrict blood vessels (vasoconstriction), leading to a decrease in blood pressure [, ]. Additionally, it may interact with the nervous system to influence blood pressure regulation [].

- Oxidation: This reaction can produce different derivatives, which may exhibit distinct biological properties.

- Reduction: Reduction can alter the functional groups present in protoveratrine A, potentially modifying its pharmacological effects.

- Substitution: Substitution reactions at hydroxyl and acetoxy groups can lead to the formation of new compounds with varied biological activities.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and acetic anhydride for substitution reactions .

The synthesis of protoveratrine A can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from Veratrum species using solvent extraction techniques followed by purification processes such as liquid chromatography.

- Chemical Synthesis: Although challenging due to its complex structure, synthetic routes have been developed that involve multiple steps of chemical modification of precursor alkaloids derived from Veratrum plants. These methods require careful control of reaction conditions like temperature and pH .

Protoveratrine A has several applications, primarily in the medical field:

- Hypertension Treatment: Due to its potent hypotensive effects, it is used in managing high blood pressure.

- Research Tool: It serves as a valuable compound in pharmacological research to study vascular function and the mechanisms of hypertension.

- Potential Anticancer Properties: Recent studies suggest that protoveratrine A may have anti-proliferative effects on certain cancer cell lines, indicating potential applications in oncology .

Interaction studies involving protoveratrine A have focused on its pharmacodynamics and pharmacokinetics. Research indicates that it interacts with various ion channels, particularly calcium channels, which are crucial for vascular contraction. Additionally, studies have explored its interactions with other antihypertensive agents to assess potential synergistic effects or adverse interactions during combined therapies .

Protoveratrine A is part of a broader class of veratrum alkaloids, which includes several structurally related compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Key Characteristics | Unique Features |

|---|---|---|

| Protoveratrine B | Similar hypotensive effects but higher emetic potency | More potent than protoveratrine A in inducing nausea |

| Jervine | Exhibits cardiotoxic effects | Different molecular targets compared to protoveratrine A |

| Neogermitrine | More powerful hypotensive agent | Higher efficacy than protoveratrine A |

| Veratramine | Less potent hypotensive effect | Different side effect profile |

Protoveratrine A stands out due to its balance between hypotensive efficacy and lower emetic activity compared to other veratrum alkaloids. This unique profile makes it a preferred choice for certain medical applications while minimizing adverse effects associated with nausea .

Molecular Formula and Weight

Protoveratrine A is a complex steroidal alkaloid with the molecular formula C41H63NO14 [1] [3] [4]. This compound has a molecular weight of 793.94 g/mol as determined by precise analytical measurements [3] [7]. The exact monoisotopic mass of protoveratrine A has been calculated to be 793.4249 Da, which reflects the mass of the molecule containing only the most abundant isotopes of each constituent element [29]. The empirical formula indicates the presence of 41 carbon atoms, 63 hydrogen atoms, 1 nitrogen atom, and 14 oxygen atoms, revealing the compound's complex and oxygen-rich nature [4] [5].

Stereochemical Configuration

Protoveratrine A possesses a complex stereochemical configuration based on a cevane skeleton, which is characterized by a unique C-nor-D-homo steroid framework typical of Veratrum alkaloids [9]. The molecule contains a hexacyclic carbon skeleton with multiple rings fused together in a specific three-dimensional arrangement [9]. The stereochemical configuration of protoveratrine A is denoted in its systematic name as [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)] [32]. This nomenclature indicates the absolute configuration at each stereocenter, with S and R designations following the Cahn-Ingold-Prelog priority rules [24]. The molecule features several key functional groups including acetyloxy groups at positions 16 and 17, hydroxyl groups at positions 10, 12, 14, and 23, and ester linkages with 2-methylbutanoate at position 13 and 2-hydroxy-2-methylbutanoate at position 22 [1] [32].

Defined Stereocenters and Absolute Configuration

Protoveratrine A is remarkable for its high number of stereocenters, with 20 defined chiral centers throughout its structure . The absolute configuration of these stereocenters has been determined through various analytical techniques, including X-ray crystallography and chemical correlation studies [9]. The specific stereochemical assignments are as follows: 1S, 2S, 6S, 9S, 10S, 11R, 12R, 13S, 14S, 15S, 16S, 17R, 18R, 19S, 22S, 23S, and 25R [1] [32]. These stereocenters are critical for the three-dimensional structure of the molecule and its biological properties. The complex stereochemistry of protoveratrine A is particularly evident in its cevane skeleton, where the junction points between the multiple fused rings create a rigid three-dimensional framework with precise spatial arrangements of functional groups [9] .

Physicochemical Properties

Melting and Boiling Points

Protoveratrine A exhibits distinct thermal properties that have been experimentally determined. The compound has a melting point range of 267-269°C, at which point it undergoes decomposition rather than a clean phase transition to a liquid state [4] [13]. This high melting point is indicative of the compound's complex structure and the presence of multiple hydrogen bonding interactions within the crystal lattice [6]. The boiling point of protoveratrine A has been estimated to be approximately 747.91°C at standard pressure, though this is a theoretical calculation as the compound decomposes before reaching this temperature [4] [13]. Some sources report a slightly higher estimated boiling point of 810.6°C at 760 mmHg, highlighting the challenges in determining precise thermal properties for such complex natural products [10].

Solubility Parameters

The solubility profile of protoveratrine A is characteristic of many steroidal alkaloids, showing selective solubility in various organic solvents but poor water solubility [4] [13]. The compound is readily soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [4]. It also shows good solubility in pyridine and hot alcohol [6]. In contrast, protoveratrine A is practically insoluble in water, with an estimated aqueous solubility of only 2.9 × 10^-3 g/L at 25°C [10]. The compound is also insoluble in petroleum ether [6]. For laboratory applications, higher solubility can be achieved by warming the compound to 37°C and using ultrasonic agitation, particularly when preparing solutions in organic solvents [11]. This solubility profile reflects the predominantly lipophilic nature of the molecule, despite the presence of multiple hydroxyl groups that could potentially enhance water solubility [4] [10].

Optical Activity

Protoveratrine A exhibits significant optical activity due to its multiple stereocenters, which create an asymmetric molecular structure [6] [13]. The specific optical rotation [α]D^25 has been measured as -40.5° when dissolved in pyridine and -10.5° when dissolved in chloroform [4] [13]. Some sources report slightly different values, such as [α]D^25 -38.6° in pyridine and [α]D^25 -8.5° in chloroform, which may reflect variations in measurement conditions or sample purity [6]. The negative values indicate that the compound is levorotatory, meaning it rotates plane-polarized light in a counterclockwise direction [6] [13]. This optical activity is an important physical property that can be used to verify the identity and purity of protoveratrine A samples and is directly related to the absolute configuration of its numerous stereocenters [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiles

Nuclear Magnetic Resonance spectroscopy provides crucial structural information about protoveratrine A through the analysis of its proton (^1H) and carbon (^13C) NMR spectra [14] [16]. In the ^1H NMR spectrum, protoveratrine A displays characteristic signals for its various functional groups [14]. The methyl groups present in the molecule typically appear as singlets or doublets in the range of 0.8-1.2 ppm [14] [19]. The protons adjacent to oxygen atoms, such as those in hydroxyl groups or ester linkages, show signals at higher chemical shifts, typically between 3.5-5.5 ppm [16] [19]. The acetate methyl groups produce distinctive singlets around 2.0-2.2 ppm [14]. The complex ring system of protoveratrine A results in numerous overlapping signals in the aliphatic region (1.0-2.5 ppm), reflecting the intricate carbon skeleton of this steroidal alkaloid [16] [19]. The ^13C NMR spectrum further confirms the structure, showing carbonyl carbon signals from ester groups at approximately 170-175 ppm and oxygenated carbon signals between 60-80 ppm [14] [16]. The complete NMR assignment of protoveratrine A requires two-dimensional techniques such as COSY, HSQC, and HMBC to fully elucidate the connectivity and stereochemistry of this complex molecule [14] [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of protoveratrine A through its characteristic fragmentation patterns [17]. When analyzed by electrospray ionization mass spectrometry in positive mode (ESI+), protoveratrine A shows a molecular ion peak [M+H]+ at m/z 794.3, confirming its molecular weight [17] [32]. The compound undergoes specific fragmentation pathways that yield diagnostic product ions at m/z 776.3, 676.3, and 658.3, which can be monitored in multiple reaction monitoring (MRM) mode for sensitive and specific detection [17]. These fragments correspond to the loss of water (-18 Da), the cleavage of ester groups, and the fragmentation of the complex ring system [17]. The collision-induced dissociation of protoveratrine A has been studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for its identification and quantification in complex matrices such as biological samples [17]. The predicted collision cross-section values for various adducts of protoveratrine A have been calculated, with the [M+H]+ adduct having a cross-section of approximately 285.1 Ų [32]. This information is valuable for ion mobility mass spectrometry applications, providing an additional dimension of separation and identification [32].

Infrared and UV-Visible Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in protoveratrine A through the absorption of infrared radiation by molecular vibrations [18] [20]. The IR spectrum of protoveratrine A shows characteristic absorption bands for hydroxyl groups (broad band around 3300-3500 cm^-1), carbonyl groups from ester functionalities (strong bands at 1720-1740 cm^-1), and C-O stretching vibrations (1000-1300 cm^-1) [18]. The fingerprint region of the spectrum (below 1500 cm^-1) contains complex patterns that are unique to the overall structure of protoveratrine A and can be used for identification purposes [18] [20]. The infrared spectrum of protoveratrine A differs from related compounds such as neoprotoveratrine in the region of 8.4-9.2 μm, which can be attributed to specific structural differences between these alkaloids [20].

Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions in protoveratrine A, though the compound lacks extensive conjugated systems that would result in strong absorption in the visible region [25] [26]. The UV spectrum of protoveratrine A is characterized by absorption maxima primarily in the ultraviolet region, reflecting the limited chromophoric groups in its structure [25] [27]. The absorption is primarily due to n→π* and π→π* transitions in the carbonyl and other functional groups [26]. UV-Vis spectroscopy can be used for quantitative analysis of protoveratrine A in solution, following the Beer-Lambert law, which relates absorbance to concentration and path length [25] [27].

Structural Representation

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear string representation of the two-dimensional structure of protoveratrine A [21] [28]. The canonical SMILES notation for protoveratrine A is:

CCC@@HC(=O)O[C@H]1C@@HO [21] [32]

This notation encodes the connectivity and stereochemistry of the molecule using a system of letters, numbers, and symbols [21]. The letters represent atoms (C for carbon, O for oxygen, etc.), while the numbers and symbols indicate bonds and stereochemical configurations [28]. The @ and @@ symbols denote stereochemistry at chiral centers, with @ indicating counterclockwise arrangement and @@ indicating clockwise arrangement of substituents when viewed from a specific perspective [21] [32]. The SMILES notation is particularly valuable for computational chemistry applications, database searching, and structure-based calculations [28].

InChI Identifiers

The International Chemical Identifier (InChI) provides a standardized method for representing the chemical structure of protoveratrine A in a way that is machine-readable and uniquely identifies the compound [1] [21]. The full InChI string for protoveratrine A is:

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1 [1] [21] [32]

This comprehensive identifier contains layers of information about the molecular structure, including the chemical formula, connectivity, hydrogen atoms, charge, stereochemistry, and isotopic information [21]. For practical purposes, the InChI Key is often used, which is a fixed-length (27 character) condensed digital representation of the InChI [21] [32]. The InChI Key for protoveratrine A is:

HYTGGNIMZXFORS-MGYKWWNKSA-N [21] [32]

This key serves as a unique identifier for the compound in chemical databases and literature, facilitating information retrieval and cross-referencing [1] [21].

Three-Dimensional Conformation

The three-dimensional conformation of protoveratrine A is characterized by its complex polycyclic structure with multiple fused rings and precisely oriented functional groups [28] [30]. The molecule adopts a specific three-dimensional arrangement due to its rigid ring system and numerous stereocenters, which constrain the possible conformations [30]. The cevane skeleton forms the core of the structure, with a unique C-nor-D-homo steroid framework that distinguishes it from conventional steroids [9] [30]. The hydroxyl groups, acetate esters, and other functional groups are positioned in specific spatial orientations determined by the stereochemistry at each chiral center [28] [32].

Computational methods and molecular modeling have been employed to predict and visualize the three-dimensional structure of protoveratrine A [30]. These models reveal that the molecule adopts a compact conformation with the rings arranged in a specific spatial orientation that minimizes steric strain [30] [32]. The predicted collision cross-section values for various adducts of protoveratrine A provide insights into its three-dimensional size and shape, with the [M+H]+ adduct having a cross-section of approximately 285.1 Ų [32]. This information is valuable for understanding the molecular recognition properties and potential interactions of protoveratrine A with biological targets [30] [32].

Veratrum album

Veratrum album, commonly known as white hellebore or false helleborine, represents the primary natural source of protoveratrine A [1] [2]. This European species, which extends into parts of western Asia including western Siberia, Turkey, and the Caucasus [2], contains protoveratrine A as one of its principal alkaloids. Historical investigations by Georg Salzberger in 1890 first isolated protoveratrine from Veratrum album, though later research revealed that this compound was actually a mixture of two closely related alkaloids: protoveratrine A and protoveratrine B [2].

The concentration of protoveratrine A in Veratrum album varies significantly depending on the plant part examined. Analytical studies have demonstrated that protoveratrine A represents the most abundant alkaloid component in this species [3] [4]. Clinical investigations have utilized protoveratrine A derived from Veratrum album extensively, with the compound showing remarkable hypotensive properties when administered intravenously at doses ranging from 0.08 to 0.22 milligrams [4]. The alkaloid content in commercial samples of Veratrum album has been sufficient to support both research applications and historical therapeutic uses [5].

Veratrum viride

Veratrum viride, native to North America and commonly referred to as American hellebore or Indian poke, contains protoveratrine A alongside other characteristic alkaloids [6] [7]. Unlike Veratrum album, where protoveratrines constitute the primary alkaloids, Veratrum viride demonstrates a more complex alkaloid profile. The principal hypotensive alkaloids in Veratrum viride were identified as esters of germine, specifically germidine and germitrine, with protoveratrine A and related compounds being isolated later [8].

Research conducted in 1952 confirmed the presence of protoveratrine A, protoveratrine B, and neoprotoveratrine in Veratrum viride [6] [9]. The isolation of these compounds required sophisticated chromatographic techniques due to their structural similarities and the complex mixture present in the plant extracts [9]. The concentration of protoveratrine A in Veratrum viride appears to be lower than that found in Veratrum album, with the protoveratrine content estimated at approximately 0.06 percent [7].

Veratrum nigrum

Veratrum nigrum, the black false hellebore, occurs naturally in East Asia and parts of Europe, representing a geographically distinct source of protoveratrine A [10] [11]. Phytochemical investigations of Veratrum nigrum have identified jervine and veratroylzygadenine as the predominant alkaloids isolated from the underground parts, with protoveratrine A present as a secondary component [10].

The alkaloid composition of Veratrum nigrum demonstrates notable variation compared to other Veratrum species. Research conducted on plants growing in the former Soviet Union identified jervine from the underground parts and rubijervine and verazine from the aerial parts [10]. More comprehensive studies have revealed the presence of multiple steroidal alkaloids, including protoveratrine A, though in lower concentrations compared to the primary alkaloids [11]. The distribution of alkaloids in Veratrum nigrum shows a clear preference for underground accumulation, with the highest concentrations found in roots and rhizomes [11].

Veratrum californicum

Veratrum californicum, known as California corn lily or California false hellebore, is native to western North America and contains protoveratrine A among its diverse alkaloid constituents [12] [13]. This species is particularly notable for containing cyclopamine, jervine, and veratridine as its primary bioactive compounds, with protoveratrine A present in lower concentrations [14].

The alkaloid profile of Veratrum californicum has been extensively studied due to its significance in veterinary toxicology and potential pharmaceutical applications. The presence of protoveratrine A in this species was confirmed through advanced analytical techniques, though the compound does not represent the predominant alkaloid [15]. Research has demonstrated that the concentration of various alkaloids, including protoveratrine A, varies considerably throughout the growing season, with early season concentrations differing markedly from late season accumulations [15].

Distribution in Plant Tissues

Concentration in Roots and Rhizomes

The underground portions of Veratrum species, particularly the roots and rhizomes, serve as the primary sites of protoveratrine A accumulation and biosynthesis [16] [17]. Analytical investigations have consistently demonstrated that these tissues contain the highest concentrations of steroidal alkaloids, including protoveratrine A [18] [19]. The rhizomes and roots function not only as storage organs but also as the principal biosynthetic centers for alkaloid production [17].

Quantitative analyses of Veratrum californicum revealed that cyclopamine, a related steroidal alkaloid, accumulates at concentrations approximately 20 times higher in subterranean organs compared to aerial parts [17]. This distribution pattern extends to protoveratrine A and other steroidal alkaloids within the genus [17]. The underground tissues demonstrate the highest expression of biosynthetic genes, with root, bulb, and spring rhizome showing the most pronounced activity [17].

The preferential accumulation in roots and rhizomes reflects the metabolic specialization of these tissues for secondary metabolite production. The concentration gradient observed between underground and aerial tissues suggests active transport mechanisms and tissue-specific biosynthetic capacity [17]. Seasonal variations in rhizome alkaloid content indicate dynamic accumulation processes, with fall rhizomes containing significantly higher protoveratrine A concentrations than spring rhizomes [17].

Accumulation in Aerial Parts

The aerial portions of Veratrum plants, including leaves, stems, and inflorescences, generally contain lower concentrations of protoveratrine A compared to underground tissues [18] [16]. However, these tissues still contribute to the overall alkaloid profile of the plant and may serve specific ecological functions [20]. The distribution of alkaloids in aerial parts shows considerable variation depending on the plant species, developmental stage, and environmental conditions [18].

Research on Veratrum nigrum revealed that aerial parts contain different alkaloid compositions compared to underground tissues, with rubijervine and verazine being more prominent in above-ground organs [10]. The concentration of protoveratrine A in leaves and stems typically represents a fraction of that found in roots and rhizomes [18]. However, the aerial parts may serve as transitional storage sites during alkaloid transport from synthesis sites to final accumulation organs [18].

The relatively lower alkaloid concentrations in aerial parts may reflect their role in plant defense mechanisms rather than storage functions [20]. The presence of protoveratrine A and related compounds in leaves and stems provides protection against herbivory, as these alkaloids are highly toxic to grazing animals [20]. The distribution pattern suggests a balance between defensive utility and metabolic cost in alkaloid allocation [18].

Seasonal and Environmental Variations

The concentration and distribution of protoveratrine A within Veratrum plants demonstrate significant seasonal fluctuations that correlate with plant developmental cycles and environmental conditions [21] [22]. These variations reflect the dynamic nature of secondary metabolite biosynthesis and the influence of external factors on alkaloid production [23] [24].

Seasonal studies have revealed that alkaloid concentrations typically peak during active growing periods, with maximum accumulation occurring during summer months [21] [22]. The biosynthetic activity shows strong correlation with temperature, light availability, and plant developmental stage [23]. Environmental stresses, including drought conditions and temperature fluctuations, can significantly alter alkaloid biosynthesis patterns [25] [24].

Temperature variations throughout the growing season directly influence enzymatic activities involved in protoveratrine A biosynthesis [25]. Higher temperatures generally enhance alkaloid production up to optimal thresholds, beyond which thermal stress may inhibit biosynthetic processes [25]. Light intensity and photoperiod also play crucial roles, with increased illumination promoting photosynthetic capacity and providing energy for secondary metabolite synthesis [23] [24].

Water availability represents another critical environmental factor affecting protoveratrine A distribution and concentration. Drought stress typically induces increased alkaloid production as part of the plant's defensive response mechanisms [25] [24]. Conversely, excessive moisture may dilute alkaloid concentrations and alter distribution patterns within plant tissues [24]. Soil nutrient availability, particularly nitrogen and phosphorus content, influences the biosynthetic capacity for nitrogen-containing alkaloids like protoveratrine A [23] [24].

Biosynthetic Pathways

Steroidal Framework Formation

The biosynthesis of protoveratrine A begins with the formation of the characteristic steroidal framework through the well-established cholesterol biosynthetic pathway [17] [26]. Cholesterol serves as the universal precursor for steroidal alkaloids in Veratrum species, providing the basic four-ring steroid nucleus that undergoes subsequent modifications to produce the complex alkaloid structures [17] [27].

The initial stages of steroidal framework formation follow the classical plant sterol biosynthesis pathway, beginning with the mevalonic acid pathway that produces 2,3-oxidosqualene [28]. This intermediate undergoes cyclization to form cycloartenol, the first committed sterol precursor in plants [26]. However, Veratrum species possess specialized enzymatic machinery that redirects sterol biosynthesis toward cholesterol production rather than the typical plant sterols like campesterol and β-sitosterol [26].

A key enzyme in this redirection is sterol side chain reductase 2, which catalyzes the reduction of the Δ24(25) double bond in sterol intermediates [26]. This enzyme effectively channels sterol biosynthesis toward cholesterol formation by preventing the methylation reactions that would lead to typical plant sterols [26]. The resulting cholesterol accumulates in significant quantities in Veratrum tissues, providing the substrate pool for subsequent alkaloid biosynthesis [17] [26].

The steroidal framework undergoes dramatic rearrangement during alkaloid biosynthesis, transforming from the typical steroid structure to the characteristic C-nor-D-homo steroid skeleton found in Veratrum alkaloids [29] [8]. This transformation involves a Wagner-Meerwein type rearrangement that contracts the C-ring while expanding the D-ring, creating the unique structural features that distinguish Veratrum alkaloids from other steroidal compounds [29] [8].

Nitrogen Incorporation

The incorporation of nitrogen into the developing steroidal framework represents a critical and distinctive step in protoveratrine A biosynthesis [17] [27]. This process transforms the neutral steroid precursor into a nitrogen-containing alkaloid through the action of specialized transaminases [17]. Research has demonstrated that the nitrogen atom originates from L-arginine, which serves as the amino donor in the transamination reaction [8] [17].

The primary enzyme responsible for nitrogen incorporation is γ-aminobutyrate transaminase 1, which catalyzes the transfer of an amino group to a C-26 aldehyde intermediate [17]. This reaction occurs after the formation of 22,26-dihydroxycholesterol and its subsequent oxidation to 22-hydroxycholesterol-26-aldehyde [17]. The transaminase recognizes the aldehyde functionality and transfers an amino group from γ-aminobutyric acid, which ultimately derives from L-arginine metabolism [17].

The timing of nitrogen incorporation appears to be crucial for proper alkaloid formation. Studies have shown that the amino group must be added before the oxidation of the C-22 hydroxyl group to a ketone [17]. This sequence ensures that the subsequent cyclization reaction can proceed correctly to form the characteristic piperidine ring structure found in protoveratrine A [17]. The resulting 22-hydroxy-26-aminocholesterol serves as the immediate precursor for the cyclization step [17].

The specificity of the transaminase reaction has been demonstrated through enzyme assays showing that the enzyme cannot utilize 22-keto-26-hydroxycholesterol as a substrate [17]. This finding confirms that nitrogen incorporation must precede the oxidation step and highlights the ordered nature of the biosynthetic sequence [17]. The incorporation of nitrogen fundamentally alters the chemical properties of the molecule, enabling subsequent cyclization and introducing the basic character essential for alkaloid activity [17].

Oxidation and Esterification Processes

The final stages of protoveratrine A biosynthesis involve critical oxidation and esterification reactions that generate the mature alkaloid structure [17] [30]. The oxidation processes are primarily catalyzed by cytochrome P450 enzymes, which introduce specific hydroxyl groups and ketone functionalities required for biological activity [17]. These modifications create the complex substitution pattern that characterizes protoveratrine A and distinguishes it from simpler steroidal alkaloids [1] [17].

The key oxidation step involves the conversion of the C-22 hydroxyl group to a ketone functionality, catalyzed by cytochrome P450 enzyme CYP90G1 [17]. This oxidation occurs after nitrogen incorporation and facilitates the intramolecular cyclization reaction that forms the characteristic six-membered piperidine ring [17]. The resulting cyclic imine, known as verazine, represents the basic alkamine structure that serves as the backbone for protoveratrine A [17].

Additional oxidation reactions introduce hydroxyl groups at specific positions on the steroid nucleus, creating the multiple hydroxylation pattern observed in protoveratrine A [1]. These reactions are catalyzed by various cytochrome P450 enzymes that demonstrate high substrate specificity and regioselectivity [17]. The precise positioning of these hydroxyl groups is essential for the subsequent esterification reactions and the final biological activity of the alkaloid [1].

The esterification processes represent the terminal steps in protoveratrine A biosynthesis, involving the attachment of multiple carboxylic acid residues to the hydroxyl groups of the alkamine backbone [1] [30]. Protoveratrine A contains several ester linkages, including acetyl groups and more complex acid residues such as 2-methylbutyric acid and 2-hydroxy-2-methylbutyric acid [1]. These esterification reactions are catalyzed by specific acyltransferases that recognize both the alkamine substrate and the appropriate acyl donors [30].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic